4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
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Overview
Description
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to a pyrazolo[3,4-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[3,4-c]pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is employed in the design of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-(trifluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 3-Bromo-5-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is unique due to its pyrazolo[3,4-c]pyridine core, which imparts distinct electronic and steric properties compared to other trifluoromethyl-substituted pyridines. This uniqueness makes it a valuable scaffold for the development of novel compounds with specific biological and chemical properties .
Properties
Molecular Formula |
C7H3BrF3N3 |
---|---|
Molecular Weight |
266.02 g/mol |
IUPAC Name |
4-bromo-3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C7H3BrF3N3/c8-3-1-12-2-4-5(3)6(14-13-4)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
GCNYMBIZRPNXOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NN=C2C=N1)C(F)(F)F)Br |
Origin of Product |
United States |
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